molecular formula C13H17FO2 B2827527 Ethyl 3-(4-fluorophenyl)-2-methylbutanoate CAS No. 2107198-78-5

Ethyl 3-(4-fluorophenyl)-2-methylbutanoate

Cat. No.: B2827527
CAS No.: 2107198-78-5
M. Wt: 224.275
InChI Key: ADESQKOOUKEVNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a related compound, 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, involves the synthesis of oxazole rings as the key step . Another compound, Ethyl (4-fluorobenzoyl)acetate, is synthesized through condensation reactions with benzofurazan oxide .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance .


Chemical Reactions Analysis

The reaction of organolithium reagents with esters, amides, and ketones has been studied in the context of synthesizing related compounds .


Physical and Chemical Properties Analysis

Ethyl (4-fluorobenzoyl)acetate has a refractive index of 1.5040, a boiling point of 117-120 °C, and a density of 1.174 g/mL at 25 °C .

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in is not available, related compounds have been used in the synthesis of benzimidazoles and perimidines for potential use as antimalarial treatments .

Safety and Hazards

When handling related compounds, it’s recommended to avoid dust formation and breathing in mist, gas, or vapors. Personal protective equipment should be worn, and adequate ventilation should be ensured .

Future Directions

The synthesis of polysubstituted aromatics, such as the compound you’re interested in, is a fascinating area in organic chemistry. Some terphenyls exhibit considerable biological activities, kindling increasing research interest .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-4-16-13(15)10(3)9(2)11-5-7-12(14)8-6-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADESQKOOUKEVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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